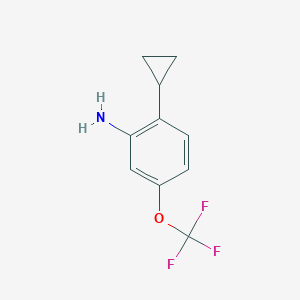

2-Cyclopropyl-5-(trifluoromethoxy)aniline

Description

Significance of Cyclopropyl (B3062369) and Trifluoromethoxy Moieties in Molecular Design

The unique combination of a cyclopropyl group at the 2-position and a trifluoromethoxy group at the 5-position of the aniline (B41778) ring in 2-Cyclopropyl-5-(trifluoromethoxy)aniline is a deliberate design choice aimed at imparting specific, desirable properties.

The cyclopropyl group , a three-membered carbocyclic ring, is a fascinating substituent in medicinal chemistry and materials science. Its strained ring system endows it with unique electronic properties, often described as having partial double-bond character. This can influence the conformation of the molecule and its interactions with biological targets. Furthermore, the cyclopropyl moiety is known to enhance metabolic stability by blocking potential sites of oxidation, a crucial factor in drug design.

The trifluoromethoxy group (-OCF3) is a powerful electron-withdrawing group that significantly impacts the electronic nature of the aromatic ring. Its inclusion can modulate the pKa of the aniline's amino group, influencing its reactivity and physiological behavior. The trifluoromethoxy group is also highly lipophilic, which can enhance a molecule's ability to cross cell membranes, a key determinant of bioavailability. Its metabolic stability is another key feature, as the carbon-fluorine bond is exceptionally strong.

Rationale for Dedicated Academic Investigation of this compound

The specific substitution pattern of this compound presents a compelling case for dedicated academic investigation. The ortho-cyclopropyl group can exert steric influence on the adjacent amino group, potentially modulating its reactivity in synthetic transformations. The meta-positioned trifluoromethoxy group, with its strong electron-withdrawing nature, further alters the electronic landscape of the molecule. Understanding the interplay between these two distinct substituents is crucial for predicting the compound's behavior in chemical reactions and its potential applications. A thorough investigation into its synthesis, properties, and reactivity is warranted to unlock its full potential as a building block in the creation of novel and functional molecules.

Overview of Research Trajectories and Objectives

Research into this compound is likely to follow several key trajectories. A primary objective is the development of efficient and scalable synthetic routes to access this compound with high purity. Characterization of its physicochemical properties, including its spectroscopic signature, is fundamental for its use in further synthetic endeavors.

A significant area of investigation will likely be its utility as a precursor in the synthesis of biologically active molecules. For instance, Schiff bases derived from the related compound 2-(trifluoromethoxy)aniline (B52511) have shown promising antimicrobial, antimalarial, and anti-HIV activities. chemicalbook.comsmu.ac.za This suggests that derivatives of this compound could also exhibit interesting pharmacological profiles. The unique combination of the cyclopropyl and trifluoromethoxy groups may lead to compounds with enhanced potency, selectivity, or improved pharmacokinetic properties.

Furthermore, the compound's distinct electronic and steric features make it an attractive candidate for incorporation into advanced materials, where precise control over molecular architecture is paramount. The primary objectives of such research would be to fully elucidate the synthetic utility of this molecule and to explore the properties of the novel compounds derived from it.

Physicochemical Properties of this compound

While detailed experimental data for this compound is not extensively published in readily available academic literature, key physicochemical properties can be identified from supplier information.

| Property | Value |

| Molecular Formula | C10H10F3NO |

| Molecular Weight | 217.19 g/mol |

| CAS Number | Not explicitly assigned; related isomers exist |

| Appearance | Likely a liquid or solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents |

Note: The CAS number for the isomeric compound 2-Cyclopropyl-4-(trifluoromethoxy)aniline is 1428234-58-5.

Structure

3D Structure

Properties

Molecular Formula |

C10H10F3NO |

|---|---|

Molecular Weight |

217.19 g/mol |

IUPAC Name |

2-cyclopropyl-5-(trifluoromethoxy)aniline |

InChI |

InChI=1S/C10H10F3NO/c11-10(12,13)15-7-3-4-8(6-1-2-6)9(14)5-7/h3-6H,1-2,14H2 |

InChI Key |

QKFAOPGGQXTRPN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=C(C=C(C=C2)OC(F)(F)F)N |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 2 Cyclopropyl 5 Trifluoromethoxy Aniline

Retrosynthetic Analysis of the 2-Cyclopropyl-5-(trifluoromethoxy)aniline Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. For this compound, the primary disconnections involve the formation of the carbon-nitrogen (C-N) bond of the aniline (B41778) and the carbon-carbon (C-C) bond of the cyclopropyl (B3062369) group.

One logical retrosynthetic pathway involves disconnecting the amine group, leading to a halogenated or otherwise activated aromatic precursor. This precursor would already contain the cyclopropyl and trifluoromethoxy substituents. The subsequent introduction of the amine functionality could then be achieved through various amination strategies.

Alternatively, a disconnection of the cyclopropyl group could be considered. This approach would start with a substituted aniline bearing a trifluoromethoxy group and a suitable functional group (e.g., a halide or a boronic ester) at the 2-position. A cross-coupling reaction could then be employed to introduce the cyclopropyl moiety.

Established Methodologies for Aryl Amine Synthesis

The synthesis of aryl amines is a well-established field in organic chemistry, with several robust methods available.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic chemistry for the formation of C-N bonds. researchgate.netwikipedia.org This reaction allows for the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. researchgate.netwikipedia.org For the synthesis of this compound, this would involve the reaction of a 2-cyclopropyl-5-(trifluoromethoxy)aryl halide (e.g., bromide or iodide) with an ammonia (B1221849) equivalent or a protected amine.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand, base, and solvent. acs.orgtcichemicals.com Sterically hindered and electron-rich phosphine ligands, such as those from the Buchwald or Hartwig laboratories, have proven to be particularly effective in promoting these transformations, even with challenging substrates. acs.orgsemanticscholar.org The reaction generally offers high functional group tolerance and can be performed under relatively mild conditions. wikipedia.orgacs.org

Table 1: Key Components of the Buchwald-Hartwig Amination

| Component | Role | Examples |

| Aryl Halide/Triflate | Electrophilic partner | 1-Bromo-2-cyclopropyl-5-(trifluoromethoxy)benzene |

| Amine Source | Nucleophilic partner | Ammonia, Benzophenone imine, Lithium bis(trimethylsilyl)amide |

| Palladium Catalyst | Facilitates the cross-coupling | Pd(OAc)₂, Pd₂(dba)₃ |

| Phosphine Ligand | Stabilizes and activates the catalyst | XPhos, SPhos, BrettPhos |

| Base | Activates the amine and neutralizes the acid formed | NaOtBu, K₃PO₄, Cs₂CO₃ |

| Solvent | Reaction medium | Toluene, Dioxane, THF |

Reduction of Nitroaromatic Precursors

A classic and widely used method for the synthesis of anilines is the reduction of the corresponding nitroaromatic compound. chemicalbook.com This approach would begin with the synthesis of 1-cyclopropyl-2-nitro-4-(trifluoromethoxy)benzene. This nitroaromatic precursor could then be reduced to the desired aniline using a variety of reducing agents.

Commonly employed methods for nitro group reduction include catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas, or transfer hydrogenation with reagents like ammonium (B1175870) formate. chemicalbook.comgoogle.com Other reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) powder in acetic acid are also effective. The choice of reducing agent depends on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions. This method is often high-yielding and utilizes readily available and inexpensive reagents.

Nucleophilic aromatic substitution (SNAr) can also be a viable strategy for introducing an amine group onto an aromatic ring. nih.govtib.eu This reaction typically requires the presence of strong electron-withdrawing groups on the aromatic ring to activate it towards nucleophilic attack. In the case of this compound, the trifluoromethoxy group is electron-withdrawing, which could facilitate this reaction.

For an SNAr reaction to proceed, a suitable leaving group, such as a fluoride (B91410) or chloride, is necessary on the aromatic ring. beilstein-journals.org The reaction of a 1-fluoro-2-cyclopropyl-5-(trifluoromethoxy)benzene derivative with an amine nucleophile, such as ammonia or an amide, could potentially yield the desired product. beilstein-journals.org The reaction conditions for SNAr can be harsh, often requiring high temperatures and polar aprotic solvents. However, for appropriately activated substrates, it can be a very effective method. nih.gov

Advanced Catalytic Approaches for Selective Functionalization

Modern organic synthesis increasingly relies on advanced catalytic methods to achieve high selectivity and efficiency.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. nih.govresearchgate.net This palladium-catalyzed reaction involves the coupling of an organoboron compound (such as a boronic acid or boronic ester) with an organic halide or triflate. nih.govmdpi.com For the synthesis of this compound, this strategy would involve the coupling of a cyclopropylboronic acid or its ester derivative with a suitably functionalized aniline precursor, such as 2-bromo-5-(trifluoromethoxy)aniline.

The Suzuki-Miyaura reaction is known for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives. nih.govnih.govunimib.it The use of potassium cyclopropyltrifluoroborate (B8364958) salts has also been shown to be effective in these couplings, offering advantages in terms of stability and ease of handling compared to the corresponding boronic acids. nih.gov The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity in this transformation. nih.govmdpi.com

Table 2: Comparison of Synthetic Methodologies

| Methodology | Key Transformation | Advantages | Potential Challenges |

| Buchwald-Hartwig Amination | C-N bond formation | High functional group tolerance, mild conditions. wikipedia.org | Catalyst and ligand cost, potential for side reactions. |

| Nitroaromatic Reduction | NO₂ to NH₂ | High yields, inexpensive reagents. | Functional group compatibility with reducing agents. |

| Nucleophilic Aromatic Substitution | C-X to C-N | Potentially high yielding for activated substrates. nih.gov | Requires strong activation, may require harsh conditions. |

| Suzuki-Miyaura Coupling | C-C bond formation | Mild conditions, high functional group tolerance, readily available reagents. nih.govnih.gov | Availability of specific boronic acid/ester, potential for homo-coupling. |

Copper-Mediated Aniline Functionalization

Copper-mediated cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, offering a cost-effective and versatile alternative to palladium-catalyzed systems. In the context of synthesizing this compound, copper catalysis can be strategically employed for the introduction of the cyclopropyl group onto the aniline ring.

One plausible approach involves the Ullmann-type coupling of a pre-functionalized aniline derivative with a cyclopropylating agent. For instance, a suitably protected 2-halo-5-(trifluoromethoxy)aniline could be coupled with a cyclopropylboronic acid or a cyclopropyl Grignard reagent in the presence of a copper catalyst. The choice of ligand, base, and solvent is critical for achieving high yields and selectivity. Research into copper-mediated reactions has shown that ligands such as 1,10-phenanthroline (B135089) and its derivatives can effectively promote such transformations.

A hypothetical copper-mediated cyclopropylation reaction is outlined below:

Table 1: Hypothetical Copper-Mediated Cyclopropylation

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Product |

|---|

Furthermore, copper catalysis can be instrumental in the synthesis of precursors. For example, the trifluoromethoxy group can be introduced via a copper-mediated reaction of a phenol (B47542) with a trifluoromethylating agent. While not a direct functionalization of the aniline, this highlights the versatility of copper catalysis in building the necessary molecular framework. Advances in copper-mediated three-component reactions could also offer a convergent route to complex aniline derivatives, potentially allowing for the simultaneous introduction of multiple substituents. rsc.org

C-H Functionalization Strategies for Regioselective Synthesis

Direct C-H functionalization has revolutionized organic synthesis by enabling the formation of C-C and C-X bonds without the need for pre-functionalized starting materials, thus improving atom economy and reducing synthetic steps. For the synthesis of this compound, regioselective C-H cyclopropylation of 3-(trifluoromethoxy)aniline (B52521) presents a highly attractive and efficient strategy.

Transition metal catalysis, particularly with rhodium and palladium, has been at the forefront of C-H activation. nih.gov A directing group on the aniline, such as a removable picolinamide (B142947) or a Boc group, can be employed to direct the metallation to the ortho C-H bond. Subsequent reaction with a cyclopropylating agent, such as a cyclopropyl halide or a cyclopropylboronic acid, would furnish the desired product. The development of nitrile-directed meta-C-H functionalization of biaryl compounds also suggests the potential for directing effects from substituents on the aniline ring itself, although this would require careful consideration of the electronic and steric environment. nih.gov

A proposed C-H functionalization route is depicted in the following table:

Table 2: Proposed C-H Functionalization Strategy

| Substrate | Directing Group | Catalyst | Cyclopropylating Agent | Oxidant/Additive | Product |

|---|

The key challenge in this approach lies in achieving high regioselectivity, as the aniline ring possesses multiple C-H bonds. The directing group's ability to form a stable metallacycle with the catalyst is paramount for selective activation of the C2-H bond. Following the C-H functionalization step, the directing group would be removed to yield the final product, this compound.

Stereocontrolled Synthesis of the Cyclopropyl Moiety and its Integration

The cyclopropane (B1198618) ring, while appearing simple, can possess stereocenters, particularly when substituted. Although the parent cyclopropyl group in the target molecule is achiral, the methodologies for its construction can be stereocontrolled, which is crucial for the synthesis of more complex, chiral analogs.

One of the classic methods for synthesizing cyclopropanes is the Simmons-Smith reaction, involving the reaction of an alkene with a carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple. For the synthesis of this compound, this would likely involve the cyclopropanation of a 2-vinyl-5-(trifluoromethoxy)aniline derivative. The stereochemistry of the resulting cyclopropane can be influenced by the presence of chiral auxiliaries or catalysts.

Modern approaches to stereocontrolled cyclopropanation often employ transition metal-catalyzed reactions of diazo compounds with alkenes. Chiral rhodium and copper catalysts are particularly effective in inducing high levels of enantioselectivity and diastereoselectivity.

Furthermore, methods for the stereocontrolled synthesis of trans-cyclopropyl sulfones from terminal epoxides have been reported, which could serve as precursors to cyclopropylamines. nih.gov The integration of a pre-formed, stereochemically defined cyclopropyl group can be achieved through cross-coupling reactions, as discussed in the copper-mediated functionalization section. This approach allows for greater control over the final stereochemistry of the molecule.

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound can lead to more environmentally benign and economically viable manufacturing processes.

Key areas for implementing green chemistry in this synthesis include:

Atom Economy: C-H functionalization strategies are inherently more atom-economical than traditional cross-coupling reactions that require pre-functionalization, as they avoid the generation of stoichiometric byproducts.

Use of Safer Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or supercritical fluids is a primary goal. The development of aqueous synthetic methods is particularly desirable. nih.gov

Catalysis: The use of catalytic rather than stoichiometric amounts of reagents is a cornerstone of green chemistry. Transition metal catalysis, including copper-mediated reactions, aligns with this principle. The development of recyclable catalysts, such as those immobilized on solid supports, would further enhance the sustainability of the process.

Energy Efficiency: Microwave-assisted synthesis has been shown to significantly reduce reaction times and energy consumption. nih.govnih.gov Applying microwave irradiation to the key synthetic steps could lead to a more efficient process.

Renewable Feedstocks: While the synthesis of complex aromatic compounds from renewable feedstocks is challenging, research in this area is ongoing and could provide more sustainable starting materials in the future.

Table 3: Green Chemistry Approaches to Synthesis

| Green Chemistry Principle | Application to Synthesis of this compound |

|---|---|

| Prevention | Designing synthetic routes that minimize waste generation. |

| Atom Economy | Employing C-H activation strategies to maximize the incorporation of starting material atoms into the final product. |

| Less Hazardous Chemical Syntheses | Using less toxic reagents and avoiding hazardous solvents. |

| Designing Safer Chemicals | The target molecule itself may be designed for reduced toxicity and environmental persistence. |

| Safer Solvents and Auxiliaries | Utilizing water or other benign solvents; minimizing the use of auxiliary substances. |

| Design for Energy Efficiency | Implementing microwave-assisted reactions to reduce energy consumption and reaction times. nih.govnih.gov |

| Use of Renewable Feedstocks | Exploring bio-based starting materials for the synthesis of the aniline core. |

| Reduce Derivatives | Avoiding unnecessary protection/deprotection steps through regioselective synthesis. |

| Catalysis | Utilizing catalytic amounts of copper, rhodium, or palladium in cross-coupling and C-H functionalization reactions. |

| Design for Degradation | Designing the molecule to break down into innocuous products after its intended use. |

| Real-time analysis for Pollution Prevention | Implementing in-process monitoring to prevent the formation of byproducts. |

Chemical Reactivity and Mechanistic Transformations of 2 Cyclopropyl 5 Trifluoromethoxy Aniline

Electrophilic Aromatic Substitution Patterns on the Aniline (B41778) Ring

The susceptibility of the aniline ring to attack by electrophiles is governed by the net electronic effect of its substituents. The primary amino group is a powerful activating group, while the cyclopropyl (B3062369) group is also generally considered activating. In contrast, the trifluoromethoxy group is strongly deactivating. This combination of opposing effects leads to a nuanced reactivity profile. The powerful electron-donating resonance effect of the amino group is the dominant factor, making the ring significantly more reactive towards electrophiles than benzene (B151609) itself and directing incoming electrophiles primarily to the ortho and para positions relative to the amine. nih.govbyjus.com

Influence of the Cyclopropyl Group on Aromatic Reactivity

The cyclopropyl group, positioned ortho to the amino group, influences the ring's reactivity through both steric and electronic effects. Electronically, the cyclopropane (B1198618) ring possesses σ-bonds with significant p-character, allowing it to engage in conjugation and donate electron density to the aromatic system, thereby acting as an activating group. This electron-donating nature helps to stabilize the cationic intermediate (the arenium ion) formed during electrophilic attack, particularly when the attack occurs at the ortho and para positions. jetir.org

Sterically, the presence of the cyclopropyl group at the 2-position hinders electrophilic attack at the adjacent 6-position. Consequently, electrophilic substitution is strongly directed to the positions para (position 4) and ortho (position 6, though sterically hindered) to the powerfully activating amino group.

Electron-Withdrawing Effects of the Trifluoromethoxy Group on Ring Activation

The trifluoromethoxy (-OCF₃) group, located meta to the amino group, exerts a strong deactivating effect on the aromatic ring. This is primarily due to the intense inductive electron withdrawal (-I effect) of the highly electronegative fluorine atoms. This effect significantly reduces the electron density of the aromatic π-system, making it less nucleophilic and thus less reactive towards electrophiles compared to unsubstituted aniline. nih.gov

While the oxygen atom of the trifluoromethoxy group possesses lone pairs that can theoretically donate electron density to the ring via resonance (+M effect), which would be para-directing, this effect is substantially diminished by the strong electron withdrawal of the attached trifluoromethyl group. The net result is that the trifluoromethoxy group is a potent deactivating group. nih.gov In the context of 2-Cyclopropyl-5-(trifluoromethoxy)aniline, its deactivating influence is largely overcome by the powerful activating effect of the amino group. The directing influence of the substituents is summarized in the table below.

| Substituent | Position | Electronic Effect | Ring Activity | Directing Influence |

| Amino (-NH₂) | 1 | +M >> -I | Strongly Activating | Ortho, Para |

| Cyclopropyl | 2 | +I, σ-conjugation | Activating | Ortho, Para |

| Trifluoromethoxy (-OCF₃) | 5 | -I > +M | Strongly Deactivating | Meta (by induction) |

This table summarizes the individual effects of the substituents on the aniline ring.

Reactivity of the Primary Amino Group

The primary amino group of this compound is a key center of reactivity, functioning as a potent nucleophile due to the lone pair of electrons on the nitrogen atom.

Nucleophilic Acylation and Alkylation Reactions

The lone pair of electrons on the nitrogen atom allows it to readily attack electrophilic carbon atoms, such as those in acyl halides or alkyl halides.

Acylation: The reaction with acylating agents, such as acetyl chloride or acetic anhydride, results in the formation of an N-acyl derivative (an amide). This reaction is typically rapid. The acylation of the amino group can be used as a protective strategy to moderate its powerful activating effect during subsequent electrophilic aromatic substitution reactions, which can otherwise lead to over-reaction or undesired side products. sigmaaldrich.com

Alkylation: Similarly, the amino group can be alkylated by reaction with alkyl halides. The presence of electron-withdrawing groups on the aniline ring can decrease the nucleophilicity of the nitrogen and thus slow the rate of alkylation. nih.gov The steric hindrance imposed by the ortho-cyclopropyl group may also influence the accessibility of the nitrogen's lone pair to bulky alkylating agents.

Diazotization Chemistry and Subsequent Transformations

Primary aromatic amines like this compound react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl), to form a stable aryldiazonium salt. nih.gov This process, known as diazotization, converts the amino group into an excellent leaving group (N₂ gas).

The resulting diazonium salt is a versatile intermediate in organic synthesis and can undergo a variety of nucleophilic substitution reactions, often catalyzed by copper(I) salts in what are known as Sandmeyer reactions. nih.govbjmu.edu.cn These transformations allow for the introduction of a wide range of functional groups onto the aromatic ring in place of the original amino group.

Potential Sandmeyer and Related Reactions:

| Reagent | Product Functional Group | Reaction Name |

|---|---|---|

| CuCl / HCl | -Cl (Chloro) | Sandmeyer Reaction |

| CuBr / HBr | -Br (Bromo) | Sandmeyer Reaction |

| CuCN / KCN | -CN (Cyano) | Sandmeyer Reaction |

| KI | -I (Iodo) | (Sandmeyer-type) |

| H₂O, Δ | -OH (Hydroxy) | (Sandmeyer-type) |

This table outlines potential transformations of the diazonium salt derived from this compound.

Condensation Reactions with Carbonyl Compounds

The nucleophilic amino group readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones. This reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by dehydration, to yield an imine, commonly known as a Schiff base. jetir.org Studies have shown the successful synthesis of novel Schiff bases by reacting trifluoromethoxy-substituted anilines with various aromatic aldehydes. uj.ac.zauobasrah.edu.iq The reaction is typically carried out by refluxing the aniline and the aldehyde in a solvent like ethanol, often with a catalytic amount of acid.

For example, the reaction of 2-(trifluoromethoxy)aniline (B52511) with different aromatic aldehydes has been shown to produce a series of Schiff bases. uj.ac.za This indicates that this compound would be expected to react similarly, forming the corresponding imine derivatives.

Synergy and Antagonism of Substituent Effects on Overall Reactivity

The cyclopropyl group, due to the high p-character of its C-C bonds, also acts as an electron-donating group through hyperconjugation, further activating the aromatic ring. wikipedia.org Conversely, the trifluoromethoxy group (-OCF3) is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms, which deactivates the aromatic ring towards electrophilic substitution. nbinno.com

The position of the substituents also plays a crucial role. The cyclopropyl group is at the ortho position to the amino group, while the trifluoromethoxy group is at the meta position. This arrangement will influence the regioselectivity of electrophilic aromatic substitution reactions.

| Substituent | Electronic Effect | Influence on Aniline Reactivity | Reference |

| Amino (-NH2) | Strong electron-donating (resonance) | Activating, ortho, para-directing | libretexts.orgchemistrysteps.com |

| Cyclopropyl | Electron-donating (hyperconjugation) | Activating | wikipedia.org |

| Trifluoromethoxy (-OCF3) | Strong electron-withdrawing (inductive) | Deactivating | nbinno.com |

Detailed Mechanistic Investigations of Key Transformations

A study on the reaction of N-cyclopropyl-N-alkylanilines with nitrous acid provides a relevant mechanistic framework. researchgate.net The proposed mechanism involves:

Formation of an amine radical cation: The reaction is initiated by the formation of a radical cation on the nitrogen atom of the aniline.

Rapid cyclopropyl ring opening: This is followed by the fast and irreversible opening of the cyclopropyl ring to generate an iminium ion with a carbon-centered radical.

Further reaction: The resulting radical intermediate can then react with other species present, such as nitric oxide (NO), or undergo further oxidation. researchgate.net

This mechanism highlights the selective cleavage of the cyclopropyl group from the nitrogen atom. The nature of the products formed is dependent on the subsequent reactions of the ring-opened intermediate. researchgate.net

Computational studies on the enantiospecific synthesis of aniline-derived sulfonimidamides have shown the formation of a chelate-type coordination of the sulfonimidoyl group to a calcium ion, leading to an SN2-like transition state. nih.govwur.nl While not directly involving the cyclopropyl group, this illustrates the type of detailed mechanistic work that can elucidate reaction pathways for substituted anilines.

Kinetic and mechanistic studies of the reactions of substituted anilines with chloramine (B81541) T have shown the formation of a complex in a fast equilibrium step, followed by the slow decomposition of this complex. rsc.orgutmb.edu The reaction rates are influenced by the electronic nature of the substituents on the aniline ring. rsc.org

Theoretical and Computational Chemistry Studies of 2 Cyclopropyl 5 Trifluoromethoxy Aniline

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing the electronic properties of molecules like 2-Cyclopropyl-5-(trifluoromethoxy)aniline. These calculations provide a detailed picture of how electrons are distributed within the molecule and the energies of its molecular orbitals.

The electronic behavior of this compound is governed by the interplay of its functional groups. The aniline (B41778) moiety, specifically the amino (-NH2) group, and the cyclopropyl (B3062369) group are known to be electron-donating, increasing the electron density of the aromatic ring. Conversely, the trifluoromethoxy (-OCF3) group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining a molecule's reactivity. For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom, reflecting the electron-donating nature of the amino group. The LUMO, on the other hand, would likely have significant contributions from the aromatic ring and the trifluoromethoxy group. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability.

The electron density distribution, often analyzed through calculated Mulliken charges or molecular electrostatic potential (MEP) maps, would show a region of high electron density (negative potential) around the nitrogen atom and the aromatic ring, making these sites susceptible to electrophilic attack. In contrast, the trifluoromethoxy group would create a region of low electron density (positive potential).

| Atom/Group | Expected Mulliken Charge (a.u.) |

|---|---|

| Nitrogen (in NH2) | -0.8 to -1.0 |

| Carbon (Aromatic, C1-NH2) | +0.2 to +0.4 |

| Oxygen (in OCF3) | -0.5 to -0.7 |

| Carbon (in OCF3) | +0.6 to +0.8 |

Table 2: Typical Gas-Phase Bond Dissociation Energies (BDE) for Relevant Bonds (Note: These are generalized values and may differ in the specific chemical environment of the target molecule.)

| Bond | Typical BDE (kJ/mol at 298 K) |

|---|---|

| C(aromatic)-NH2 | ~430 |

| C(aromatic)-H | ~470 |

| C-C (in cyclopropane) | ~240-270 |

| C-O (in trifluoromethoxy) | ~440 |

Conformational Analysis of this compound

The rotation around the single bonds connecting the cyclopropyl and trifluoromethoxy groups to the aromatic ring gives rise to different conformers. Computational studies can map the potential energy surface to identify the most stable (lowest energy) conformations. uwlax.edu

For the cyclopropyl group, two primary conformations are possible: a "bisected" conformation where a C-C bond of the cyclopropyl ring is in the plane of the aromatic ring, and a "perpendicular" conformation where a C-H bond of the cyclopropyl ring is in that plane. The relative energies of these conformers depend on steric and electronic interactions. Similarly, the trifluoromethoxy group has preferred orientations to minimize steric hindrance with the adjacent amino group. The global minimum energy conformation would be the one that best balances all steric and electronic effects.

Table 3: Expected Stable Conformers and Relative Energy (Note: This is a qualitative prediction based on studies of similar molecules.)

| Conformer Description | Expected Relative Energy (kJ/mol) |

|---|---|

| Global Minimum (Optimized orientation of both groups) | 0 |

| Rotamer of Cyclopropyl Group | +2 to +8 |

| Rotamer of Trifluoromethoxy Group | +5 to +15 |

Stereoelectronic effects, such as hyperconjugation between the cyclopropyl ring's Walsh orbitals and the aromatic π-system, can also play a role in stabilizing particular conformations. The alignment of these orbitals can affect the electronic communication between the substituents and the aniline ring.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a powerful tool for investigating reaction mechanisms. For this compound, this could involve modeling reactions such as electrophilic aromatic substitution, N-alkylation, or oxidation. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction pathway can be constructed.

The characterization of transition states is a key aspect of this modeling. A transition state is a first-order saddle point on the potential energy surface, and its structure provides insight into the geometry of the molecule as it transforms from reactant to product. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. Computational methods like DFT are widely used to locate and verify transition state structures. acs.org Although specific reaction pathways for this molecule have not been published, the methodologies for such studies are well-established in computational chemistry. researchgate.netnih.govjocpr.com

Elucidation of Reaction Mechanisms via DFT Calculations

Density Functional Theory (DFT) calculations are a powerful tool for investigating the step-by-step pathways of chemical reactions. For a molecule like this compound, DFT could be employed to study various transformations, such as electrophilic aromatic substitution, N-alkylation, or reactions involving the cyclopropyl group.

In a typical study, researchers would model the reactants, transition states, intermediates, and products. By calculating the energies of these species, they can determine the activation energy for each step of the proposed mechanism. The pathway with the lowest energy barriers is generally considered the most favorable. For instance, in a hypothetical phosphine-catalyzed ring-opening reaction of a cyclopropyl ketone, DFT has been used to map out a multi-step process involving nucleophilic substitution, intramolecular Michael addition, proton transfer, and a Wittig reaction. rsc.org Structural analysis and local reactivity indices are often used to understand the chemoselectivity of such reactions. rsc.org

Prediction of Chemo-, Regio-, and Stereoselectivity

Computational models are instrumental in predicting the selectivity of chemical reactions. For this compound, theoretical calculations could predict:

Chemoselectivity: In reactions with multiple functional groups, calculations can determine which group is most likely to react. For example, will a reagent react at the amine, the aromatic ring, or the cyclopropyl group?

Regioselectivity: In reactions on the aromatic ring, DFT can predict the most likely site of substitution (ortho, meta, or para to the existing substituents). This is often achieved by analyzing the distribution of electron density and the stability of the resulting intermediates.

Stereoselectivity: For reactions that can produce different stereoisomers, computational methods can predict which isomer is more likely to form by calculating the energies of the different transition states leading to each product.

Solvent Effects on Reactivity: Implicit and Explicit Solvation Models

The solvent in which a reaction is conducted can have a significant impact on its rate and outcome. Computational chemistry can model these effects using two main approaches:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the SMD model, treat the solvent as a continuous medium with a defined dielectric constant. mdpi.com This approach is computationally efficient and can capture the bulk effects of the solvent on the solute.

Explicit Solvation Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation. This allows for the specific interactions between the solute and the solvent molecules, such as hydrogen bonding, to be modeled directly. mdpi.comresearchgate.net Studies have shown that explicit solvent models can provide a more accurate picture of the interactions, although the computational cost is higher. mdpi.com For example, in the oxidative addition of an aryl halide to a palladium complex, hydrogen bonding between the solvent and the substrate was found to influence the reaction rate. researchgate.net

The choice between implicit and explicit models depends on the specific system and the level of detail required. In some cases, a hybrid approach (ONIOM QM/MM) is used, where the core of the reacting system is treated with a high level of theory and explicit solvent, while the rest of the system is treated with a more approximate method. mdpi.com

QSAR-Relevant Descriptors from Computational Analysis (excluding biological activity correlation)

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a compound with a specific property. nih.gov While often used for biological activity, QSAR can also be applied to physical and chemical properties. Computational analysis can generate a wide range of molecular descriptors for use in QSAR models. mdpi.com For this compound, these could include:

| Descriptor Category | Examples of Descriptors |

| Constitutional Descriptors | Molecular weight, number of atoms, number of rings |

| Topological Descriptors | Connectivity indices, shape indices |

| Geometrical Descriptors | Molecular surface area, molecular volume, principal moments of inertia |

| Electronic Descriptors | Dipole moment, polarizability, HOMO/LUMO energies, electrostatic potential |

| Quantum-Chemical Descriptors | Charges on atoms, bond orders, energies of molecular orbitals |

These descriptors, derived purely from the molecular structure, can be used to build models that predict various physicochemical properties without the need for experimental measurement. researchgate.netresearchgate.net The selection of relevant descriptors is a crucial step in developing a robust QSAR model. nih.gov

Role of 2 Cyclopropyl 5 Trifluoromethoxy Aniline As a Versatile Synthetic Intermediate

Building Block for Complex Organic Scaffolds

The distinct structural features of 2-Cyclopropyl-5-(trifluoromethoxy)aniline make it an ideal building block for the construction of intricate organic scaffolds. The aniline (B41778) moiety provides a nucleophilic center and a handle for a wide range of chemical transformations, including C-N bond formation reactions that are fundamental to the assembly of complex molecules.

Palladium-catalyzed cross-coupling reactions, for instance, are a powerful tool for the arylation of amines. nih.govacs.org General methods have been developed for the arylation of cyclopropylamine (B47189) and N-arylcyclopropylamines, which can be applied to synthesize more complex derivatives starting from compounds like this compound. nih.gov These reactions tolerate a variety of functional groups, enabling the creation of diverse arylated cyclopropylamines, which are motifs present in several drug molecules. nih.gov

The synthesis of complex natural products, such as the spiroindimicin alkaloids, often involves the coupling of several distinct heteroaromatic units. rsc.orgchemrxiv.org These modular strategies rely on the availability of functionalized building blocks that can be efficiently joined together. chemrxiv.org The structure of this compound, containing both an aniline ring and a cyclopropyl (B3062369) group, makes it a candidate for inclusion in such synthetic strategies to generate novel analogs of these biologically active compounds.

Furthermore, anilines are key precursors in the synthesis of oxindoles, a common scaffold in pharmaceuticals. google.com Facile methods for constructing sulfonated oxindoles have been developed starting from anilines. researchgate.net The unique substitution pattern of this compound could be exploited to produce oxindoles with novel properties.

| Reaction Type | Potential Product Scaffold | Relevance of this compound |

| Palladium-Catalyzed Amination | N-Arylcyclopropylamines | Serves as the cyclopropylamine-containing building block. nih.govacs.org |

| Multi-component Reactions | Complex Heterocycles | The aniline group can participate in cascade reactions. |

| Cyclization Reactions | Substituted Oxindoles | Acts as the aniline precursor for the oxindole (B195798) core. google.com |

Precursor in Heterocyclic Compound Synthesis

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. mdpi.com this compound serves as a valuable precursor for the synthesis of a variety of heterocyclic systems, particularly those containing nitrogen.

The amino group of this compound is a versatile functional handle for the construction of nitrogen-containing heterocycles. mdpi.com It can readily participate in condensation and cyclization reactions with a variety of electrophilic partners to form rings of different sizes. For example, reactions with dicarbonyl compounds or their equivalents can lead to the formation of pyridines, pyrazines, or other aromatic and non-aromatic heterocycles.

The trifluoromethoxy group is known to enhance the biological activity of many heterocyclic compounds, finding use in agrochemicals like fungicides and herbicides. The incorporation of a 2-cyclopropyl-5-(trifluoromethoxy)phenyl moiety into new heterocyclic systems is therefore a promising strategy for the development of novel bioactive molecules.

The synthesis of N-vinylated compounds from azoles is another area where aniline derivatives can be relevant. acs.org These N-vinyl groups can serve as intermediates for the formation of N-cyclopropyl groups, which are important in medicinal chemistry. acs.org

Spirocycles are three-dimensional structures that are increasingly incorporated into drug candidates to improve their pharmacological properties. nih.govresearchgate.net The synthesis of these complex architectures often requires specialized building blocks. The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel spirocyclic compounds.

A key strategy in the synthesis of spirocycles is the intramolecular cyclization of a suitably functionalized precursor. The aniline nitrogen of this compound can be used as a nucleophile to attack an electrophilic center within the same molecule, leading to the formation of a spirocyclic system. For instance, the synthesis of the spiroindimicin alkaloids, which are characterized by a spirocyclic indoline (B122111) or indolenine motif, involves the coupling of different heteroaromatic rings followed by a key spirocyclization step. rsc.orgchemrxiv.orgnih.gov Synthetic routes have been developed that rely on transformations like Grignard-based fragment coupling and Lewis acid-mediated spirocyclization to construct the 5/5-spirocyclic core. rsc.orgchemrxiv.org The use of this compound as a building block in these syntheses could lead to the creation of novel spiroindimicin analogs with potentially interesting biological activities.

Intermediate in Multi-Step Convergent Synthesis

Convergent synthesis is a strategy that involves the independent synthesis of fragments of a complex molecule, which are then coupled together in the final stages of the synthesis. This approach is often more efficient than a linear synthesis, where the molecule is built step-by-step. This compound, with its pre-installed functional groups, is an excellent example of an intermediate that can be used in a convergent synthetic approach.

The modular total synthesis of the 5/5-spirocyclic spiroindimicins exemplifies a convergent strategy. chemrxiv.org This approach features the direct coupling of halogenated pyrrolemetal and isatin (B1672199) partners, followed by a Suzuki coupling to append an indole (B1671886) unit, and finally a Lewis acid-mediated spirocyclization. rsc.orgchemrxiv.org A substituted aniline like this compound could be envisioned as a precursor to one of the key fragments in such a synthesis, allowing for the introduction of the cyclopropyl and trifluoromethoxy groups into the final complex molecule.

The efficiency of a convergent synthesis is highly dependent on the availability of suitable building blocks. The commercial availability of this compound makes it a practical choice for chemists designing convergent routes to complex targets. bldpharm.com

Applications in Ligand Design for Catalysis (e.g., chiral ligands)

The development of new chiral ligands is crucial for advancing the field of asymmetric catalysis. nih.govutexas.edu Chiral ligands modify the reactivity and selectivity of a metal center, enabling the preferential formation of one enantiomer of a product. nih.gov Anilines are important precursors in the synthesis of various types of ligands.

The reaction of sulfonimidoyl fluorides with anilines to form chiral sulfonimidamides is a notable example. nih.govwur.nl This reaction proceeds with an inversion of the stereocenter at the sulfur atom. nih.govwur.nl The electronic and steric properties of the aniline can influence the outcome of the reaction. The electron-withdrawing nature of the trifluoromethoxy group and the steric bulk of the cyclopropyl group in this compound could be exploited to fine-tune the properties of the resulting chiral sulfonimidamide ligands.

Furthermore, nonsymmetrical P,N-ligands have emerged as a highly versatile class of ligands in asymmetric catalysis. nih.gov These ligands combine a "soft" phosphorus donor with a "hard" nitrogen donor, leading to unique catalytic properties. nih.gov this compound can serve as a scaffold for the synthesis of novel chiral P,N-ligands, where the aniline nitrogen is incorporated into the ligand backbone. The substituents on the aniline ring can play a crucial role in creating a specific chiral environment around the metal center, thus influencing the enantioselectivity of the catalyzed reaction.

| Ligand Type | Synthetic Precursor | Potential Influence of Substituents |

| Chiral Sulfonimidamides | Aniline | The trifluoromethoxy group can affect the electronics of the ligand, while the cyclopropyl group provides steric bulk. nih.govwur.nl |

| Chiral P,N-Ligands | Aniline | The aniline nitrogen can act as the N-donor, with the substituents influencing the chiral pocket of the catalyst. nih.gov |

| Chiral Bisoxazolines | Amino alcohol derived from aniline | The substituents can modulate the steric and electronic properties of the ligand. |

Advanced Spectroscopic Probes for Mechanistic Insight and Structural Dynamics

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Conformation

High-resolution NMR spectroscopy is a powerful, non-invasive technique for monitoring the progress of chemical reactions in real-time and for providing detailed insights into molecular structure and conformation. magritek.comnih.gov

Reaction Monitoring: In the synthesis or subsequent reactions of 2-Cyclopropyl-5-(trifluoromethoxy)aniline, ¹H and ¹⁹F NMR are particularly useful. The progress of a reaction can be followed by acquiring spectra at regular intervals. nih.gov Key transformations, such as the conversion of a starting material to the aniline (B41778), can be monitored by observing the disappearance of reactant signals and the appearance of product signals. For instance, the formation of the aniline group (-NH₂) would introduce new signals in the ¹H NMR spectrum, typically in the range of 3-5 ppm, while the aromatic and cyclopropyl (B3062369) protons would exhibit characteristic shifts. Quantitative analysis is achieved by integrating the signals corresponding to reactants and products, allowing for the determination of reaction kinetics and endpoints. magritek.com

Conformational Analysis: The conformation of the cyclopropyl and trifluoromethoxy groups relative to the aniline ring can be investigated using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). The spatial proximity between protons on the cyclopropyl ring and the aromatic ring can provide information about the preferred rotational orientation (conformation) of the cyclopropyl group. The flexibility of the trifluoromethoxy group and its interaction with neighboring substituents can also be inferred from chemical shift data and relaxation studies. Computational studies on related cyclopropyl amine derivatives have been used to determine the most stable conformations, which can be corroborated with experimental NMR data. researchgate.netuwlax.edu

Expected ¹H NMR Spectral Data (Hypothetical): The following table outlines the expected chemical shift regions for the protons in this compound, based on typical values for similar structural motifs.

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Cyclopropyl (CH) | 1.5 - 2.0 | Multiplet |

| Cyclopropyl (CH₂) | 0.5 - 1.2 | Multiplets |

| Aromatic (Ar-H) | 6.5 - 7.5 | Doublets, Triplets |

| Amine (NH₂) | 3.5 - 5.0 | Broad Singlet |

This table is interactive and provides a general guide to expected NMR signals.

Mass Spectrometry for Characterization of Reaction Intermediates and Product Pathways

Mass spectrometry (MS) is a highly sensitive analytical technique essential for identifying reaction intermediates and elucidating product pathways by providing precise mass-to-charge ratio (m/z) information. nih.govrsc.org

Identifying Intermediates: During the synthesis of this compound, transient intermediates can be detected by coupling the reaction setup to a mass spectrometer, often using soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). researchgate.net These methods can ionize molecules directly from the reaction mixture with minimal fragmentation, allowing for the observation of short-lived species. For example, in a multi-step synthesis, intermediates such as nitrated or halogenated precursors could be identified, confirming the proposed reaction mechanism. ecut.edu.cn

Product Pathway Elucidation: Tandem mass spectrometry (MS/MS) is used to fragment a selected ion (e.g., the molecular ion of an intermediate or product) to obtain structural information. The fragmentation pattern provides a fingerprint that helps in structure confirmation and in distinguishing between isomers. nih.gov For this compound, characteristic fragmentation might involve the loss of the cyclopropyl group, cleavage of the C-O bond in the trifluoromethoxy group, or loss of ammonia (B1221849) from the protonated molecule. Analysis of these fragments helps to piece together the product's structure and understand its stability under ionization conditions.

Typical Mass Spectrometry Data:

| Ion Type | Expected m/z | Fragmentation Products |

| Molecular Ion [M]⁺ | 217.08 | [M-C₃H₅]⁺, [M-NH₂]⁺ |

| Protonated Molecule [M+H]⁺ | 218.09 | [M+H-NH₃]⁺, [M+H-CF₃O]⁺ |

This interactive table shows hypothetical mass spectrometry data based on the compound's molecular formula (C₁₀H₁₀F₃NO).

Vibrational Spectroscopy (IR, Raman) for Functional Group Transformations and Reaction Progress

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and is used to monitor their transformation during a chemical reaction. ksu.edu.sa These two methods are complementary; IR spectroscopy is sensitive to changes in dipole moment, while Raman spectroscopy is sensitive to changes in polarizability. nih.gov

Monitoring Functional Group Transformations: The synthesis of this compound from a precursor, for instance a nitro compound, can be effectively monitored using IR spectroscopy. The strong, characteristic symmetric and asymmetric stretching vibrations of the nitro group (NO₂) at approximately 1530 cm⁻¹ and 1350 cm⁻¹ would disappear upon its reduction to an amine (NH₂). Concurrently, new bands corresponding to the N-H stretching vibrations of the primary amine would appear in the 3300-3500 cm⁻¹ region. researchgate.net

Other key functional groups have distinct vibrational signatures:

Aromatic C-H stretch: ~3030-3100 cm⁻¹. openstax.org

Aromatic C=C stretches: Multiple bands in the 1450-1600 cm⁻¹ region. openstax.org

C-F stretches (of OCF₃): Strong absorptions typically in the 1000-1300 cm⁻¹ region.

Cyclopropyl C-H stretch: ~3000-3100 cm⁻¹.

Raman spectroscopy is particularly useful for observing symmetric vibrations and bonds within a carbon skeleton, such as the aromatic ring breathing modes, which can provide information on the substitution pattern. researchgate.net

Characteristic Vibrational Frequencies (Hypothetical):

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 | Weak |

| C-H Stretch (Aromatic) | 3030 - 3100 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Strong |

| C-O-C Stretch | 1200 - 1300 | Moderate |

| C-F Stretch (Trifluoromethoxy) | 1000 - 1250 | Moderate |

This interactive table presents generally expected regions for key vibrational modes.

X-ray Crystallography for Solid-State Conformational Analysis and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound or a derivative can be obtained, this technique can provide invaluable data on its solid-state conformation and intermolecular interactions, which can influence its reactivity in the solid phase.

Conformational Analysis: A crystal structure would reveal the exact bond lengths, bond angles, and torsion angles within the molecule. This includes the orientation of the cyclopropyl ring relative to the plane of the benzene (B151609) ring and the conformation of the trifluoromethoxy group. Such data is critical for validating computational models of the molecule's structure. nih.gov For instance, the analysis could show a preference for a "bisected" or "perpendicular" conformation of the cyclopropyl group, which has implications for the electronic interaction between the cyclopropyl ring and the aromatic π-system.

Intermolecular Interactions: The packing of molecules in the crystal lattice is dictated by intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The aniline's -NH₂ group can act as a hydrogen bond donor, potentially forming hydrogen bonds with the trifluoromethoxy group's oxygen or fluorine atoms of neighboring molecules. X-ray analysis would precisely map these interactions, providing insight into the compound's physical properties like melting point and solubility, and how crystal packing might influence solid-state reactivity.

Future Research Directions and Emerging Opportunities for 2 Cyclopropyl 5 Trifluoromethoxy Aniline

Exploration of Novel Reaction Pathways and Catalytic Systems

The synthesis of functionalized anilines, particularly those with fluorine-containing substituents, is an area of continuous development aimed at overcoming the limitations of conventional methods, which can require harsh conditions or employ toxic reagents. nih.govnih.gov Future research will likely focus on developing more efficient, selective, and sustainable synthetic routes to 2-Cyclopropyl-5-(trifluoromethoxy)aniline and its derivatives.

Key opportunities include:

Advanced Catalytic Systems: Exploration of novel metal-supported catalysts, such as those based on palladium, platinum, or nickel, could lead to higher selectivity and yield in hydrogenation reactions of corresponding nitroaromatic precursors at elevated temperatures. acs.org Furthermore, developing acceptorless dehydrogenative aromatization processes, which use ammonia (B1221849) as a nitrogen source with materials like magnesium oxide-supported palladium nanoparticles, presents an environmentally friendly alternative pathway. nih.gov

Biocatalysis: The use of enzymes, such as engineered nitroreductases, offers a green chemistry approach for the synthesis of anilines. nih.gov Developing a biocatalytic platform for the final reduction step in the synthesis of this compound could offer high chemoselectivity under mild, aqueous conditions, avoiding the need for high-pressure hydrogen and expensive precious-metal catalysts. nih.govresearchgate.net

Novel Trifluoromethoxylation Methods: While the trifluoromethoxy group is already present in the target molecule, research into new reagents and catalytic methods for introducing the OCF3 group onto aromatic rings remains a priority. nih.govacs.org Advances in this area could open up alternative synthetic strategies, potentially starting from a 2-cyclopropylaniline (B1360045) precursor. User-friendly protocols using reagents like Togni reagent II have shown promise for the synthesis of other ortho-trifluoromethoxylated aniline (B41778) derivatives. nih.govresearchgate.net

| Catalytic Approach | Potential Catalyst | Anticipated Advantages | Reference |

|---|---|---|---|

| Heterogeneous Catalysis | Palladium on Alumina (Pd/Al₂O₃) | High activity and suitability for high-temperature, large-scale production. | acs.org |

| Dehydrogenative Aromatization | Palladium on Magnesium Hydroxide (Pd@Mg(OH)₂) | Environmentally friendly, acceptorless process using ammonia. | nih.gov |

| Biocatalysis | Immobilized Nitroreductase (NR) | High chemoselectivity, mild aqueous conditions, sustainable. | nih.gov |

| Enzymatic Oxidative Amination | Flavin-dependent Enzymes (e.g., PtOYE variants) | Direct synthesis from cyclohexanone (B45756) precursors. | researchgate.netscilit.com |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in safety, efficiency, and scalability for chemical manufacturing. beilstein-journals.orgyoutube.com Integrating the synthesis of this compound into such platforms is a key opportunity for future development.

Flow chemistry enables superior control over reaction parameters like temperature and mixing, which is particularly beneficial for managing exothermic reactions and unstable intermediates. youtube.commit.edu This technology can lead to higher yields, improved purity, and reduced waste. beilstein-journals.org For fluorinated compounds, flow systems offer a safe and efficient way to handle potentially hazardous reagents and to scale up production rapidly. mit.edunih.govchemistryviews.org

Furthermore, the incorporation of automated synthesis platforms, which leverage artificial intelligence and robotics, could revolutionize the discovery and optimization of reaction pathways. youtube.com These systems can perform high-throughput screening of reaction conditions, analyze results in real-time, and use machine learning to predict optimal parameters, dramatically accelerating the development cycle from concept to material production. youtube.com

Development of Advanced Derivatization Strategies

The true value of this compound lies in its potential as a scaffold for creating a diverse library of more complex molecules. Future research will undoubtedly focus on advanced strategies to functionalize this core structure.

C–H Functionalization: Direct C–H functionalization has emerged as a powerful tool for molecular editing, avoiding the need for pre-functionalized starting materials. acs.orgnih.gov Research into palladium-catalyzed, ligand-directed C–H olefination could enable the selective introduction of olefin groups at the para-position of the aniline ring, creating valuable precursors for pharmaceuticals. acs.orguva.nlresearchgate.net Similarly, enantioselective C–H activation of the cyclopropyl (B3062369) group itself, using chiral ligands, could provide a novel route to complex, stereodefined cyclopropane (B1198618) derivatives. nih.govrsc.org

N–H Functionalization: The amine group is a prime site for derivatization. Emerging methods for N-fluorovinylation, which can be facilitated by metal-organic frameworks (MOFs) to handle gaseous reagents, could be applied to create novel monomers or biologically active compounds. acs.orgacs.org

Metalation and Cross-Coupling: Directed ortho-metalation, guided by the amine or trifluoromethoxy group, can create specific sites for introducing a wide range of electrophiles, enabling structural elaboration of the aromatic ring. nih.gov

| Strategy | Target Site | Potential Reaction | Key Advantage | Reference |

|---|---|---|---|---|

| C–H Olefination | Aromatic Ring (para to Amine) | Pd/S,O-ligand catalysis | Direct functionalization without pre-activation. | acs.orgnih.gov |

| C–H Arylation | Cyclopropyl Ring | Pd(II)-catalyzed cross-coupling | Creation of chiral, cis-substituted cyclopropanes. | nih.gov |

| N-Fluorovinylation | Amine Group | Defluorinative coupling with VDF | Access to valuable fluorinated motifs for medicinal chemistry. | acs.org |

| Directed Metalation | Aromatic Ring (ortho to substituents) | Lithiation followed by electrophilic trapping | Site-selective introduction of diverse functional groups. | nih.gov |

Interdisciplinary Applications in Materials Science

The unique electronic properties imparted by the trifluoromethoxy group, combined with the polymerizable aniline moiety, make this compound a promising candidate for the development of advanced functional materials. nbinno.comnbinno.com While specific material properties are beyond the current scope, the potential for its use as a monomer or key intermediate is a significant area for future research.

Fluorination is a known strategy for modulating the physical and chemical properties of materials, including thermal stability and chemical resistance. nbinno.comdigitellinc.com Future research could explore the synthesis of novel polymers using this compound as a monomer. The resulting fluorinated polyanilines could be investigated for applications where high performance is required. acs.orgresearchgate.netmdpi.com For instance, incorporating substituents onto the benzene (B151609) ring of aniline monomers is a strategy to improve the solubility and processing characteristics of the resulting polymers. researchgate.net

Synergistic Application of Computational and Experimental Methodologies

The integration of computational chemistry with experimental synthesis offers a powerful paradigm for accelerating research. Density Functional Theory (DFT) and other quantum mechanical methods can be used to predict reaction outcomes, elucidate mechanisms, and understand the electronic properties of molecules. nih.govnih.gov

Future opportunities in this area include:

Mechanism Elucidation: Using DFT to study the role of fluorine-lithium interactions in directed metalation reactions or to understand the mechanism of novel catalytic cycles. nih.gov

Predictive Modeling: Computationally screening libraries of potential derivatives of this compound to predict their electronic properties or biological activities, thereby guiding synthetic efforts toward the most promising candidates. nih.govmdpi.com

Spectroscopic Analysis: Combining experimental spectroscopic data (e.g., FTIR, Raman) with DFT calculations to confirm molecular structures and understand vibrational modes, providing a deeper understanding of the molecule's characteristics. nih.gov

Interaction Studies: Applying computational methods like Symmetry-Adapted Perturbation Theory (SAPT) to understand the noncovalent interactions that fluorinated molecules can engage in, which is crucial for designing materials and drug-receptor interactions. researchgate.net

By leveraging this synergy, researchers can de-risk experimental work, reduce the time and resources spent on trial-and-error synthesis, and gain fundamental insights that drive rational molecular design.

Q & A

Q. What are the common synthetic routes for preparing 2-Cyclopropyl-5-(trifluoromethoxy)aniline, and what key reaction parameters influence yield?

A typical synthesis involves introducing the trifluoromethoxy group via halogen exchange (e.g., Cl → OCF₃ using CuF₂/KF in DMF) followed by nitration and catalytic hydrogenation to reduce the nitro group to an amine . The cyclopropyl group is often introduced via cross-coupling (e.g., Suzuki-Miyaura) using cyclopropylboronic acid derivatives. Key parameters include reaction temperature (e.g., 110°C for coupling reactions ), choice of catalyst (e.g., Pd(PPh₃)₄), and solvent systems (e.g., toluene/ethanol/water mixtures ). Yields are highly sensitive to the purity of intermediates and regioselectivity during nitration .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are critical functional groups identified?

- ¹H/¹³C NMR : The cyclopropyl group’s protons appear as distinct multiplets (δ 0.5–1.5 ppm), while the trifluoromethoxy group’s ¹⁹F signal resonates near δ -55 to -58 ppm .

- LCMS/HPLC : Used to confirm molecular ion peaks (e.g., [M+H]⁺) and purity (>98% by area under the curve) .

- IR Spectroscopy : NH₂ stretching (3400–3500 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) are diagnostic .

Q. What are the typical reactivity patterns of this compound in nucleophilic substitution or cross-coupling reactions?

The electron-withdrawing trifluoromethoxy group deactivates the aromatic ring, directing electrophilic substitution to the para position relative to the amine. The cyclopropyl group enhances steric hindrance but can participate in ring-opening reactions under strong acidic/basic conditions. Cross-coupling (e.g., Buchwald-Hartwig amination) requires Pd catalysts and ligands like XPhos to activate the aryl chloride intermediate .

Advanced Questions

Q. How can researchers optimize regioselectivity during the introduction of the cyclopropyl group in the synthesis of this compound?

Regioselectivity is controlled by steric and electronic effects. For example, using bulky ligands (e.g., SPhos) in Suzuki-Miyaura couplings improves selectivity for the ortho position relative to the trifluoromethoxy group . Computational modeling (DFT) of transition states can predict favorable pathways, while reaction screening (e.g., varying solvents like DMF vs. THF) helps identify optimal conditions .

Q. What strategies are recommended for resolving contradictory data between computational predictions and experimental results regarding the stability of this compound derivatives?

- Cross-validation : Compare experimental NMR/IR data with computed spectra (e.g., using Gaussian or ORCA software).

- Reaction Trapping : Isolate intermediates (e.g., nitro precursors) to confirm proposed mechanisms .

- Kinetic Studies : Monitor reaction progress via in-situ techniques (e.g., ReactIR) to detect unexpected side products .

Q. How can researchers design experiments to investigate the electronic effects of the cyclopropyl and trifluoromethoxy groups on the aromatic ring's reactivity?

- Hammett Analysis : Measure substituent constants (σ) using ionization equilibria of derivatives (e.g., substituted benzoic acids) .

- Electrochemical Methods : Cyclic voltammetry quantifies electron-withdrawing effects by comparing reduction potentials .

- DFT Calculations : Map electrostatic potential surfaces to visualize charge distribution .

Q. What methodological approaches are used to analyze trace impurities in this compound, such as nitro or halogenated byproducts?

- HPLC-MS/MS : Detect impurities at ppm levels using reverse-phase columns (C18) and gradient elution .

- Isotopic Labeling : Synthesize deuterated analogs (e.g., this compound-d₄) to distinguish impurities via mass shifts .

- Regulatory Standards : Compare retention times and fragmentation patterns with certified reference materials (e.g., EP Impurity A) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.